molecular formula C23H22N2O2S B2561616 3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689755-73-5

3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2561616
M. Wt: 390.5
InChI Key: VBPDMVSYMDTJCW-UHFFFAOYSA-N
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Description

The compound’s name suggests it’s a thieno[2,3-d]pyrimidine derivative. Thieno[2,3-d]pyrimidines are a class of compounds containing a pyrimidine ring fused to a thiophene ring. They have been studied for their potential biological activities.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction, followed by the introduction of the thiophene ring. The benzyl and methyl groups would likely be introduced through substitution reactions.



Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight.



Chemical Reactions Analysis

The chemical reactivity of the compound can be studied using various techniques like IR spectroscopy and UV-Vis spectroscopy. These techniques can provide information about the types of chemical reactions the compound can undergo.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques.


Scientific Research Applications

Antitumor Activity

The synthesis of certain thieno[2,3-d]pyrimidines has been shown to yield compounds with significant antitumor activity. For example, compounds synthesized along similar lines have demonstrated potent lipid-soluble inhibition of mammalian dihydrofolate reductase, showing significant activity against specific carcinomas in animal models. This suggests potential applications in cancer therapy, targeting the inhibition of enzymes crucial for DNA synthesis in rapidly dividing tumor cells (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, C. A. Nichol, 1980).

Hormone Receptor Antagonism

Another area of application involves the development of non-peptide antagonists for hormone receptors, such as the human luteinizing hormone-releasing hormone (LHRH) receptor. Thieno[2,3-d]pyrimidine derivatives have been identified as highly potent and orally bioavailable LHRH receptor antagonists. This highlights their potential use in treating sex-hormone-dependent diseases, offering a new class of therapeutic agents that could address conditions like prostate cancer, endometriosis, and uterine fibroids (S. Sasaki, N. Cho, Y. Nara, M. Harada, S. Endo, N. Suzuki, S. Furuya, M. Fujino, 2003).

Fluorescence and Optical Properties

Research into thieno[2,3-d]pyrimidine derivatives has also revealed compounds with novel solid-state fluorescence properties, which could have applications in materials science, particularly in the development of fluorescent probes and optical materials. Such compounds can serve as the basis for designing fluorescence-based sensors, optical limiters, and other photonic devices (Kenichirou Yokota, Masayori Hagimori, Naoko Mizuyama, Yasuhisa Nishimura, H. Fujito, Yasuhiro Shigemitsu, Y. Tominaga, 2012).

Safety And Hazards

The safety and hazards associated with the compound can be determined through toxicological studies. This could involve studying the compound’s effects on cells and organisms, and determining its LD50 value.


Future Directions

Future research on the compound could involve studying its potential uses, such as its potential as a pharmaceutical drug or its use in materials science.


properties

CAS RN

689755-73-5

Product Name

3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5

IUPAC Name

3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22N2O2S/c1-15-9-11-19(12-10-15)14-25-22-20(16(2)17(3)28-22)21(26)24(23(25)27)13-18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3

InChI Key

VBPDMVSYMDTJCW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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